4-Methyl-5-aza-2-oxindole
CAS No.: 1190314-02-3
Cat. No.: VC2872951
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190314-02-3 |
|---|---|
| Molecular Formula | C8H8N2O |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 4-methyl-1,3-dihydropyrrolo[3,2-c]pyridin-2-one |
| Standard InChI | InChI=1S/C8H8N2O/c1-5-6-4-8(11)10-7(6)2-3-9-5/h2-3H,4H2,1H3,(H,10,11) |
| Standard InChI Key | KQHIRDYWUSWWRT-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC2=C1CC(=O)N2 |
| Canonical SMILES | CC1=NC=CC2=C1CC(=O)N2 |
Introduction
Chemical Properties and Structure
Structural Characteristics
4-Methyl-5-aza-2-oxindole, known by its IUPAC name 4-methyl-1,3-dihydropyrrolo[3,2-c]pyridin-2-one, possesses a distinctive molecular architecture characterized by a bicyclic framework. The compound features a pyridine ring fused with a pyrrolidone ring, creating the characteristic aza-oxindole structure. The methyl substituent at position 4 and the carbonyl group at position 2 represent key structural elements that influence the compound's chemical properties and potential biological activities.
The nitrogen atom at position 5 (the "aza" designation) differentiates this compound from conventional oxindoles and affects the electronic distribution throughout the molecule. This structural feature likely influences the compound's ability to engage in hydrogen bonding, which can be critical for interactions with biological targets. The amide functionality within the pyrrolidone ring serves as both a hydrogen bond donor and acceptor, potentially facilitating binding to protein targets.
Chemical Identifiers and Properties
The following table presents the essential chemical identifiers and properties of 4-Methyl-5-aza-2-oxindole, providing a comprehensive reference for researchers interested in this compound:
| Parameter | Value |
|---|---|
| CAS Number | 1190314-02-3 |
| Molecular Formula | C8H8N2O |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 4-methyl-1,3-dihydropyrrolo[3,2-c]pyridin-2-one |
| Standard InChI | InChI=1S/C8H8N2O/c1-5-6-4-8(11)10-7(6)2-3-9-5/h2-3H,4H2,1H3,(H,10,11) |
| Standard InChIKey | KQHIRDYWUSWWRT-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC2=C1CC(=O)N2 |
| PubChem Compound ID | 74888575 |
| LogP (predicted) | 1.12 |
The moderately lipophilic nature of 4-Methyl-5-aza-2-oxindole, as indicated by its predicted LogP value of 1.12, suggests a balance between aqueous solubility and membrane permeability. This property is particularly significant for pharmaceutical applications, as it influences both pharmacokinetic behavior and the compound's ability to reach intended biological targets.
Reactivity Profile
The reactivity of 4-Methyl-5-aza-2-oxindole is governed by several structural features that serve as potential reaction sites. The compound can participate in various chemical transformations, including:
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Alkylation reactions, particularly at the nitrogen atom of the pyrrolidone ring
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Acylation reactions that can modify the amide functionality
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Cycloaddition reactions involving the heterocyclic system
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Functionalization of the methyl group through oxidation or other transformations
These reactive properties make 4-Methyl-5-aza-2-oxindole a versatile building block for the synthesis of more complex molecules with potential pharmaceutical applications. Understanding these reactivity patterns is essential for designing effective synthetic routes to structural analogs with enhanced biological activities.
Synthesis Methods
Alternative Synthetic Strategies
Several alternative synthetic strategies could be employed for the preparation of 4-Methyl-5-aza-2-oxindole or structurally similar compounds:
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Modification of indole-2-one scaffolds through appropriate substitution reactions and nitrogen incorporation strategies. This approach has been successfully applied to the synthesis of various indole-2-one and 7-aza-2-oxindole derivatives with anti-inflammatory properties .
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Cyclization reactions involving appropriately functionalized precursors. For example, the cyclization of N-arylacetamides with proper substitution patterns could potentially yield the desired aza-oxindole structure.
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Meyer-Schuster rearrangement of propargyl alcohols to α,β-unsaturated enones, followed by appropriate modifications to form the aza-oxindole framework. This approach has been utilized in the synthesis of related oxindole derivatives .
Each of these synthetic approaches would need to be optimized specifically for 4-Methyl-5-aza-2-oxindole, considering factors such as regioselectivity, yield, and purity of the final product. The choice of method would depend on the availability of starting materials, desired scale, and specific requirements for the target compound.
Intermediate Synthesis Considerations
The preparation of key intermediates represents a critical aspect of 4-Methyl-5-aza-2-oxindole synthesis. Important considerations include:
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Selective functionalization of pyridine derivatives to introduce appropriate substituents at specific positions
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Protection and deprotection strategies for reactive functional groups
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Control of regioselectivity during cyclization steps
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Purification techniques to ensure high purity of the final product
These synthetic considerations are essential for developing an efficient and scalable process for the preparation of 4-Methyl-5-aza-2-oxindole with consistent quality and yield. Further research focused specifically on this compound would be valuable for optimizing synthetic methods and exploring structural modifications.
Biological and Pharmaceutical Applications
These potential therapeutic properties position 4-Methyl-5-aza-2-oxindole as a compound of interest for medicinal chemistry research, particularly in the context of developing novel treatments for inflammatory conditions, microbial infections, and cancer.
Structure-Activity Relationships
Understanding the relationship between molecular structure and biological activity is crucial for optimizing the therapeutic potential of 4-Methyl-5-aza-2-oxindole and related compounds. Several structural features may influence the compound's biological properties:
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The methyl substituent at position 4 likely affects both the electronic distribution and steric environment, potentially influencing binding interactions with biological targets.
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The aza substitution at position 5 alters the electronic properties of the heterocyclic system, which could affect hydrogen bonding capabilities and interactions with target proteins.
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The amide functionality in the pyrrolidone ring serves as both a hydrogen bond donor and acceptor, facilitating interactions with complementary groups in biological receptors.
Research on structurally related compounds has shown that modifications to the basic oxindole scaffold can significantly impact biological activities. For example, studies on indole-2-one and 7-aza-2-oxindole derivatives have demonstrated that structural variations can dramatically affect anti-inflammatory properties . Similar structure-activity relationships may apply to 4-Methyl-5-aza-2-oxindole, though specific studies would be needed to confirm these effects.
Drug Development Considerations
The development of 4-Methyl-5-aza-2-oxindole or its derivatives as potential therapeutic agents would require addressing several key considerations:
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Optimization of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles
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Enhancement of potency and selectivity for specific biological targets
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Minimization of potential toxicity and side effects
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Development of efficient and scalable synthetic routes
These considerations highlight the complex path from identifying a compound with interesting biological properties to developing a viable therapeutic agent. Further research specifically focused on 4-Methyl-5-aza-2-oxindole would be valuable for assessing its potential as a starting point for drug discovery efforts.
Related Compounds and Comparative Analysis
Structural Analogs
4-Methyl-5-aza-2-oxindole belongs to a family of structurally related compounds, including other aza-oxindoles and oxindole derivatives. Examining these structural relationships provides context for understanding the properties and potential applications of 4-Methyl-5-aza-2-oxindole.
Key structural analogs include:
Each of these structural variations potentially influences the compound's chemical properties, reactivity, and biological activities. For instance, the position of the methyl group (position 4 versus position 6) could affect electronic distribution and steric considerations, potentially leading to differences in binding to biological targets.
Comparative Properties
Comparing the properties of 4-Methyl-5-aza-2-oxindole with those of its structural analogs provides insights into the relationships between molecular structure and various physicochemical and biological properties.
While comprehensive comparative data is limited in the available literature, several general trends can be observed:
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The position of substituents on the heterocyclic ring system influences properties such as solubility, lipophilicity, and binding affinity for biological targets.
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The nature of the substituent (e.g., methyl versus carboxylic acid methyl ester) affects both the electronic properties and the three-dimensional structure of the molecule.
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Variations in the heterocyclic ring system (e.g., aza-oxindole versus oxindole-azetidine) can dramatically alter the compound's chemical reactivity and biological activity profiles.
These comparative insights suggest that even small structural modifications to 4-Methyl-5-aza-2-oxindole could significantly impact its properties and potential applications. This understanding is valuable for designing structural analogs with enhanced properties for specific applications.
Research and Development Trends
Current Research Focus
Current research on oxindole derivatives, including compounds similar to 4-Methyl-5-aza-2-oxindole, encompasses several key areas that highlight the scientific interest in these heterocyclic structures:
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Development of novel and efficient synthetic methodologies for the preparation of aza-oxindoles, with emphasis on regioselectivity and stereoselectivity .
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Investigation of the biological activities of oxindole derivatives, particularly their anti-inflammatory, antimicrobial, and anticancer properties .
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Exploration of structure-activity relationships to guide the design of more potent and selective compounds for specific therapeutic applications.
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Application of computational methods to predict properties and biological activities of novel oxindole derivatives, facilitating more efficient research and development processes.
While specific research focusing on 4-Methyl-5-aza-2-oxindole is limited in the available literature, the broader research trends in oxindole chemistry provide valuable context for understanding the potential significance of this compound.
Future Research Directions
Future research on 4-Methyl-5-aza-2-oxindole could productively pursue several promising directions:
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Development of optimized synthetic methods specifically tailored for 4-Methyl-5-aza-2-oxindole and its structural analogs, focusing on efficiency, scalability, and environmental sustainability.
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Comprehensive evaluation of the biological activities of 4-Methyl-5-aza-2-oxindole, including target identification, mechanism of action studies, and assessment of therapeutic potential.
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Systematic investigation of structure-activity relationships through the synthesis and evaluation of a series of 4-Methyl-5-aza-2-oxindole derivatives with various substituents.
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Exploration of potential applications beyond traditional pharmaceutical uses, such as in materials science, catalysis, or as synthetic building blocks.
These research directions would contribute to a more comprehensive understanding of 4-Methyl-5-aza-2-oxindole and potentially unlock new applications for this interesting heterocyclic compound.
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